Dimethyl 2-hydroxymalonate
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Overview
Description
Dimethyl 2-hydroxymalonate is an organic compound with the molecular formula C6H10O6. It is a derivative of tartronic acid and is commonly used as a building block in various chemical syntheses. This compound is known for its role in the catalytic oxidation with air to form mesoxalic acid, another type of hydroxydicarboxylic acid .
Preparation Methods
Dimethyl 2-hydroxymalonate can be synthesized through several methods. One common synthetic route involves the reaction of propanedioic acid with methanol in the presence of a catalyst. The reaction conditions typically include the use of water and silica gel at room temperature for 72 hours . Industrial production methods may vary, but they generally follow similar principles of esterification and catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
Dimethyl 2-hydroxymalonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: Catalytic oxidation with air to form mesoxalic acid.
Reduction: Reduction reactions can convert it into other hydroxylated derivatives.
Substitution: It can participate in substitution reactions with halides and other nucleophiles.
Common reagents and conditions used in these reactions include catalysts like silica gel, bases for deprotonation, and specific solvents to facilitate the reactions. Major products formed from these reactions include mesoxalic acid and other hydroxydicarboxylic acids .
Scientific Research Applications
Dimethyl 2-hydroxymalonate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which dimethyl 2-hydroxymalonate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming new carbon-carbon bonds. Its hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Dimethyl 2-hydroxymalonate can be compared with other similar compounds, such as diethyl 2-hydroxymalonate and dimethyl tartronate. These compounds share similar structural features but differ in their reactivity and applications. For example:
Diethyl 2-hydroxymalonate: Similar in structure but has different solubility and reactivity properties.
Dimethyl tartronate: Another derivative of tartronic acid, used in different synthetic applications
This compound is unique due to its specific reactivity and the types of products it can form, making it a valuable compound in various fields of research and industry.
Biological Activity
Dimethyl 2-hydroxymalonate (DMHM) is an organic compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is a derivative of malonic acid, characterized by two ester groups and a hydroxyl functional group. Its general structure can be represented as follows:
Synthesis Methods:
- Chemoenzymatic Synthesis: Recent studies have developed methods for synthesizing α-hydroxy half-esters, including DMHM, using enzymatic reactions that enhance selectivity and yield .
- Chemical Reactions: DMHM can undergo various reactions such as oxidation to form mesoxalic acid, reduction to produce hydroxylated derivatives, and substitution reactions with halides .
Antimicrobial Properties
Research indicates that DMHM and its derivatives exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, derivatives of DMHM demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
Anticancer Activity
Studies have explored the anticancer potential of DMHM. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of mitochondrial function. For instance, DMHM exhibited cytotoxic effects on breast cancer cells (MCF-7), leading to a reduction in cell viability .
The mechanism by which DMHM exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: DMHM acts as a nucleophile in various biochemical reactions, potentially inhibiting enzymes involved in metabolic pathways .
- Cellular Pathway Modulation: It influences pathways related to cell proliferation and apoptosis, particularly in cancer cells. The presence of hydroxyl groups allows for hydrogen bonding, enhancing its reactivity with biological macromolecules .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of DMHM derivatives revealed that certain modifications to the hydroxyl group enhanced their efficacy against resistant bacterial strains. The study documented a significant reduction in bacterial load in treated cultures compared to controls .
Study 2: Anticancer Effects
In vitro studies on MCF-7 cells treated with DMHM showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of DMHM, highlighting its potential as a therapeutic agent in cancer treatment .
Data Summary
Study | Activity | Target Cells/Organisms | Findings |
---|---|---|---|
Study 1 | Antimicrobial | S. aureus, E. coli | Significant growth inhibition |
Study 2 | Anticancer | MCF-7 (breast cancer) | Induced apoptosis; reduced viability |
Properties
IUPAC Name |
dimethyl 2-hydroxypropanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-9-4(7)3(6)5(8)10-2/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIUHIBOASGVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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